S-propyl-L-cysteine sulfoxide, also known as 3-(propylsulfinyl)-L-alanine, is a naturally occurring organosulfur compound found in various Allium species, including onions (Allium cepa L.). [, ] It belongs to the class of S-alk(en)yl-L-cysteine sulfoxides (ACSOs), which are flavor precursors responsible for the characteristic aroma and taste of Allium vegetables. [] These compounds are odorless in their natural state but are converted to volatile sulfur-containing compounds upon tissue disruption. [] This conversion is catalyzed by the enzyme alliinase, also present in Allium species, leading to the formation of thiosulfinates, which contribute to the pungent aroma and various biological activities associated with these plants. [, ]
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